Sodium ferric EDDHA

Overview

Description

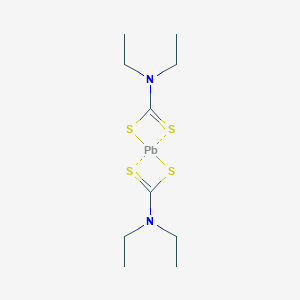

Sodium ferric EDDHA, commonly referred to as EDDHA-Na, is a chelating agent that has been synthesized and applied in various industrial processes. The synthesis of EDDHA-Na is a critical step in producing a compound that can effectively be used in the soaping process of reactive dyes. The application of EDDHA-Na in this context is significant as it has been shown to achieve fastness and anti-staining effects comparable to imported products, which are often more expensive .

Synthesis Analysis

The synthesis of EDDHA-Na involves a method that has been detailed in the literature. Although the exact synthesis process is not described in the abstracts provided, it is clear that the method has been established and results in a product that is structurally identical to those produced by foreign manufacturers. This suggests that the synthesis process is robust and capable of producing EDDHA-Na with the desired quality and efficacy .

Molecular Structure Analysis

The molecular structure of EDDHA-Na has been characterized using infrared (IR) spectroscopy and elemental analysis. These techniques have confirmed that the molecular structure of the laboratory-synthesized EDDHA-Na matches that of the commercially available products. This structural analysis is crucial as it ensures that the synthesized compound will behave in a predictable manner, especially when applied in industrial processes such as the soaping of reactive dyes .

Chemical Reactions Analysis

While the abstracts do not provide detailed information on specific chemical reactions involving EDDHA-Na, the mention of its application in the soaping process implies that it interacts with reactive dyes in a way that enhances the fastness and anti-staining properties of the dyes. This indicates that EDDHA-Na is reactive under certain conditions and can form stable complexes with dye molecules, which is a desirable characteristic in the dyeing industry .

Physical and Chemical Properties Analysis

The physical and chemical properties of EDDHA-Na, such as its solubility, stability, and reactivity, are implied to be suitable for its application in the soaping process. The fact that the synthesized EDDHA-Na can match the performance of imported products suggests that its properties are well-suited for industrial use. The cost-effectiveness of the home-made EDDHA-Na also indicates that its physical and chemical properties do not compromise its utility while offering a more affordable alternative to existing products .

Scientific Research Applications

Synthesis and Analysis of EDDHA Impurities : The synthesis of o,p-EDDHA, a compound forming ferric complexes, has been reported. Its presence as a main impurity in commercial EDDHA fertilizers was confirmed, impacting the quality of these fertilizers (Gómez-Gallego et al., 2002).

Remediation of Iron Chlorosis : Sodium ferric EDDHA has been used to treat iron chlorosis in soilless crops, demonstrating effectiveness in improving plant health and production compared to other iron supplements like Fe-EDTA (Urrestarazu et al., 2008).

Recovery from Nutritional Disorder in Tomatoes : The study on Fe-deficient tomato cultivars showed that Fe-DTPA and Fe-EDDHA were stable in nutrient solutions and effective in correcting iron deficiency (Lee et al., 2011).

Impact on Antioxidant Capacity and Nutritional Value of Maize : Iron treatments including Fe-EDDHA improved maize photosynthesis, antioxidant capacity, and growth, particularly noticeable with Fe3O4 nanoparticles (Jalali et al., 2016).

Foliar Application Effects on Grape Flavonoids : Foliar application of Fe-EDDHA on grapevines in calcareous soil enhanced grape flavonoid composition, improving nutritional value (Shi et al., 2018).

Field Evaluation in Fruit Trees : Soil application of EDDHA was the only treatment resulting in complete elimination of iron deficiency in peach and grape under field conditions (Reed et al., 1988).

Iron-Induced Manganese Deficiency in Peach Trees : this compound application affected nutrient concentrations in peach leaves, particularly reducing manganese and alleviating iron chlorosis (Rogers, 1973).

Iron Supplementation in Pregnancy : Ferric Sodium EDTA (related to this compound) showed effectiveness in treating anemia during pregnancy, highlighting the potential of iron chelates in medical applications (Mbangama et al., 2021).

Iron Chelate-Humic Substance Mixtures in Soils : The study of iron chelate-humic substance mixtures indicated changes in nutrient mobilization and Fe retention in soils, relevant for agricultural applications (Cerdán et al., 2007).

Comparison of Iron Chelates in Alkaline Soils : The efficacy of various iron chelates, including EDDHA/Fe3+, was compared for treating iron chlorosis in plants, demonstrating their effectiveness in preventing and correcting Fe deficiency (Nadal et al., 2013).

Mechanism of Action

Target of Action

Sodium ferric EDDHA, also known as sodium ferric ethylenediaminetetraacetate, is a broad-spectrum molluscicide . Its primary targets are snails and slugs, particularly Cornu aspersum, the common garden snail . It is used to protect agricultural crops and garden plants from these pests .

Mode of Action

This compound works by interacting with and destroying hemocyanin , a copper-based compound found in the blood of molluscs and arthropods . Hemocyanin is used to carry oxygen, similar to hemoglobin found in vertebrates . The compound’s interaction with hemocyanin typically kills snails and slugs in a matter of days following exposure .

Biochemical Pathways

It is known that the compound disrupts the function of hemocyanin, thereby inhibiting the oxygen-carrying capacity of the target organisms . This disruption likely affects various downstream biochemical processes, leading to the death of the organisms.

Pharmacokinetics

It is known that the compound is highly stable , suggesting that it may persist in the environment for some time after application.

Result of Action

The primary result of this compound’s action is the death of snails and slugs . These organisms stop feeding almost immediately after exposure to the compound, and typically die within two to three days .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, the compound is most effective in warm regions where snails and slugs commonly emerge in moist weather . It is highly toxic to aquatic arthropods , suggesting that care should be taken when applying it near bodies of water.

Future Directions

properties

IUPAC Name |

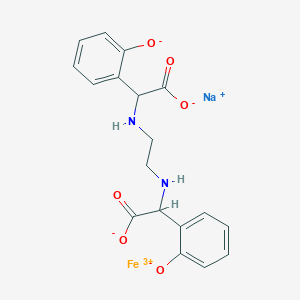

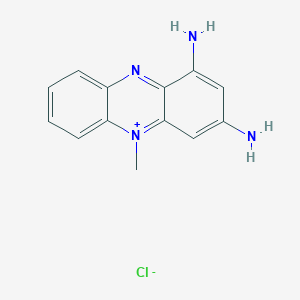

sodium;2-[carboxy-[2-[[carboxy-(2-hydroxyphenyl)methyl]amino]ethylamino]methyl]phenolate;iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6.Fe.Na/c21-13-7-3-1-5-11(13)15(17(23)24)19-9-10-20-16(18(25)26)12-6-2-4-8-14(12)22;;/h1-8,15-16,19-22H,9-10H2,(H,23,24)(H,25,26);;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJTUGACWVICPL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)NCCNC(C2=CC=CC=C2[O-])C(=O)O)O.[Na+].[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FeN2NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals | |

| Record name | Ferrate(1-), [[.alpha.,.alpha.'-[1,2-ethanediyldi(imino-.kappa.N)]bis[2-(hydroxy-.kappa.O)benzeneacetato-.kappa.O]](4-)]-, sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

16455-61-1 | |

| Record name | Ferrate(1-), [[.alpha.,.alpha.'-[1,2-ethanediyldi(imino-.kappa.N)]bis[2-(hydroxy-.kappa.O)benzeneacetato-.kappa.O]](4-)]-, sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium [[α,α'-(ethylenediimino)bis[2-hydroxybenzene-1-acetato]](4-)]ferrate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B92531.png)

![[2,2'-Bipyridine]-4,4'-diamine](/img/structure/B92534.png)